1-[3-(4-ethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Ethylphenoxypropyl Group: This step involves the alkylation of the benzodiazole core with 3-(4-ethylphenoxy)propyl halides in the presence of a base such as potassium carbonate.
Attachment of the Morpholin-4-ylmethyl Group: The final step involves the nucleophilic substitution of the benzodiazole derivative with morpholin-4-ylmethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-[3-(4-methoxyphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a methoxy group instead of an ethyl group.
1-[3-(4-chlorophenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a chloro group instead of an ethyl group.
The uniqueness of 1-[3-(4-ethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C23H29N3O2/c1-2-19-8-10-20(11-9-19)28-15-5-12-26-22-7-4-3-6-21(22)24-23(26)18-25-13-16-27-17-14-25/h3-4,6-11H,2,5,12-18H2,1H3 |
InChI Key |
FHXZHVIYJLIUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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